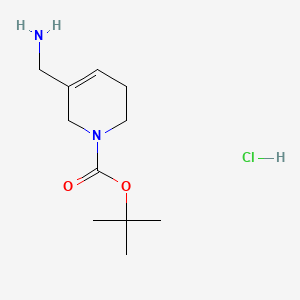
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves several steps. One common method starts with the preparation of the intermediate compound, tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate. This intermediate is then reacted with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride: This compound has a similar structure but differs in the position of the amino group.
Tert-butyl 6-nitro-1H-indole-1-carboxylate: This compound contains a nitro group instead of an amino group, leading to different chemical properties and reactivity.
3-(Aminomethyl)-1H-indol-2-ol hydrochloride: This compound has a hydroxyl group in addition to the amino group, which can affect its biological activity.
Biological Activity
Tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate hydrochloride (CAS Number: 1537603-47-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H19N3O2·HCl
- Molecular Weight : 235.75 g/mol
- CAS Number : 1537603-47-6
- Purity : Typically ≥95%
The biological activity of this compound can be attributed to its structural features, particularly the tetrahydropyridine moiety, which is known to interact with various biological targets. The following mechanisms have been identified:
- Neuroprotective Effects : The compound exhibits neuroprotective properties by modulating neurotransmitter systems. It has been shown to enhance the release of acetylcholine and may influence dopaminergic pathways, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
- Anticancer Activity : Preliminary studies suggest that tert-butyl 5-(aminomethyl)-1,2,3,6-tetrahydropyridine derivatives possess cytotoxic effects against various cancer cell lines. The compound has demonstrated selective toxicity towards tumor cells while sparing normal cells, indicating a favorable therapeutic index .
- Anti-inflammatory Properties : The compound has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating inflammatory conditions .
Case Studies
- Neuroprotection in Animal Models :
- Cytotoxicity Against Cancer Cell Lines :
Data Table
Properties
Molecular Formula |
C11H21ClN2O2 |
|---|---|
Molecular Weight |
248.75 g/mol |
IUPAC Name |
tert-butyl 5-(aminomethyl)-3,6-dihydro-2H-pyridine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H20N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h5H,4,6-8,12H2,1-3H3;1H |
InChI Key |
XQBXUENTNWLFJM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC=C(C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















